{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester
Description
This compound is a carbamic acid tert-butyl ester derivative featuring a [1,3,4]oxadiazole core substituted with a Boc-protected aminomethyl group at position 5 and a Boc-protected ethylamine moiety at position 2. Its structure combines the hydrolytic stability of tert-butyl carbamates with the heterocyclic rigidity of oxadiazole, making it a versatile intermediate in medicinal chemistry and drug discovery . The Boc groups serve as protective moieties for amines, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) for further functionalization .
Properties
IUPAC Name |
tert-butyl N-[[5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-oxadiazol-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O5/c1-14(2,3)23-12(20)16-8-7-10-18-19-11(22-10)9-17-13(21)24-15(4,5)6/h7-9H2,1-6H3,(H,16,20)(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLYINWKJNASLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN=C(O1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for 1,3,4-Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazole rings often involves cyclodehydration of amidoximes with carboxylic acid derivatives or their activated forms. The key steps include:
- Formation of amidoximes from nitriles or hydroxylamine derivatives.
- Activation of carboxylic acids (e.g., using carbonyldiimidazole or CDI) to facilitate cyclization.
- Cyclodehydration to form the oxadiazole ring, often under heating.
- Installation of protecting groups such as tert-butoxycarbonyl (Boc) on amines to prevent side reactions.
- Final deprotection or functionalization as required.
This approach is scalable and efficient for preparing substituted oxadiazole carboxylates.
Specific Preparation Steps for the Target Compound
Preparation of the Boc-Protected Aminomethyl Oxadiazole Intermediate
- Starting from tert-butylamidoxime, the amidoxime is acylated with an activated carboxylic acid derivative (e.g., using CDI or EDCI/HOBt coupling agents) to form an O-acylamidoxime intermediate.
- This intermediate undergoes cyclodehydration by heating (typically around 100–120 °C for several hours) to yield the 1,3,4-oxadiazole ring bearing the tert-butoxycarbonylaminomethyl substituent.
- The reaction is often carried out in solvents such as DMF or dioxane under an inert atmosphere to avoid moisture interference.
One-Pot Synthesis and Functionalization
- Recent advances include one-pot, two-stage synthesis protocols where amidoxime formation, cyclization to oxadiazole, and amination are performed sequentially without intermediate purification.
- For example, using O-benzoyl hydroxylamine, triphenylphosphine, and copper(II) acetate in anhydrous 1,4-dioxane at 40 °C for 18 hours yields 2-amino-5-substituted 1,3,4-oxadiazoles efficiently.
- This method streamlines synthesis and improves overall yields.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amidoxime formation | Hydroxylamine derivatives, nitriles | Room temp to 40 °C | 1–4 hours | 50–70 | Solvent: DMF or dioxane; inert atmosphere recommended |
| Acylation (activation) | CDI, EDCI/HOBt, or acid chlorides | 0–40 °C | 0.5–2 hours | 60–80 | Activation of carboxylic acid or acid derivatives |
| Cyclodehydration (ring closure) | Heating (100–120 °C) | 100–120 °C | 2–4 hours | 55–65 | Solvent evaporation or sealed tube heating; yields depend on purity of intermediates |
| Alkylation (ethyl linker) | 2-bromoethyl methyl ether, NaH or LiOtBu | 20–60 °C | 1–8 hours | 70–85 | Base-mediated alkylation; moisture sensitive |
| Carbamate formation | Boc2O or tert-butyl chloroformate, triethylamine | 0–25 °C | 1–8 hours | 75–90 | Temperature control critical to avoid side reactions |
| One-pot synthesis (alternative) | O-benzoyl hydroxylamine, triphenylphosphine, Cu(OAc)2 | 40 °C | 18 hours | 60–75 | Streamlined process reducing purification steps |
Purification and Characterization
- Purification is commonly achieved by column chromatography using hexane/ethyl acetate mixtures.
- Final compounds are characterized by NMR (1H and 13C), melting point determination, and HPLC for purity assessment.
- Typical NMR signals for tert-butyl groups appear as singlets around 1.4 ppm (9H).
- High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity, with retention times depending on substituents and solvents.
Research Findings and Practical Notes
- The use of tert-butyl protecting groups (Boc) is advantageous for stability during multi-step synthesis and can be removed under acidic conditions (e.g., trifluoroacetic acid treatment) when needed.
- Lewis acid catalysts such as PTSA–ZnCl2 can activate amidoximes and facilitate cyclodehydration, improving yields and reducing reaction times.
- The one-pot synthesis method reduces the need for intermediate isolations, minimizing material loss and improving overall efficiency.
- Reaction times and temperatures are critical parameters; prolonged heating or elevated temperatures may lead to decomposition or side reactions.
- Scalable methods have been demonstrated for similar oxadiazole derivatives, indicating potential for industrial synthesis.
Summary Table of Key Preparation Steps
| Step | Key Reagents/Conditions | Purpose | Yield Range (%) |
|---|---|---|---|
| Amidoxime formation | Hydroxylamine, nitrile, DMF/dioxane | Formation of amidoxime | 50–70 |
| Acylation and activation | CDI, EDCI/HOBt, acid chlorides | Activation for cyclization | 60–80 |
| Cyclodehydration | Heating 100–120 °C | Oxadiazole ring formation | 55–65 |
| Alkylation | 2-bromoethyl methyl ether, NaH | Introduction of ethyl linker | 70–85 |
| Carbamate formation | Boc2O, triethylamine | Protection of amine groups | 75–90 |
| One-pot synthesis (alternative) | O-benzoyl hydroxylamine, Cu(OAc)2 | Streamlined ring formation | 60–75 |
Chemical Reactions Analysis
{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The oxadiazole ring allows for nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding acids and alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl-carbamic acid tert-butyl ester demonstrate activity against various bacterial strains and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones in agar diffusion tests .
Anti-inflammatory Effects
Compounds with similar structures have been evaluated for anti-inflammatory activity. In vivo studies using carrageenan-induced rat paw edema models have demonstrated that certain oxadiazole derivatives can significantly reduce inflammation compared to standard anti-inflammatory drugs like indomethacin . This suggests potential therapeutic use in treating inflammatory conditions.
Anticancer Potential
Oxadiazole derivatives are being explored for their anticancer properties. Preliminary studies indicate that certain compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific effects of 2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl-carbamic acid tert-butyl ester on cancer cells are still under investigation but show promise based on structural analogs .
Neurological Applications
Research into the neuroprotective effects of oxadiazole derivatives has revealed their potential in treating neurodegenerative diseases. Studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, indicating a possible application in conditions such as Alzheimer's disease and Parkinson's disease .
Case Studies
Several case studies highlight the applications of similar compounds:
- Case Study 1 : A study focused on a series of substituted oxadiazoles revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimal inhibitory concentrations lower than traditional antibiotics .
- Case Study 2 : Another investigation assessed the anti-inflammatory effects of various oxadiazole derivatives in animal models, showing that certain compounds reduced paw edema significantly within hours post-administration .
Mechanism of Action
The mechanism of action of {2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. This can lead to inhibition or activation of biological pathways, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole and Carbamate Moieties
Compound A : [5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester (CAS: 2368870-59-9)
- Molecular Formula : C₁₈H₂₅N₃O₃
- Molar Mass : 331.41 g/mol
- Key Features : A phenyl-substituted oxadiazole with a Boc-protected methylamine group.
- Comparison: Unlike the target compound, Compound A lacks the ethyl spacer between the oxadiazole and carbamate, reducing conformational flexibility.
Compound B : trans-{2-[5-(6-Hydroxy-7-oxo-1,6-diaza-bicyclo[3.2.1]oct-2-yl)-[1,3,4]oxadiazol-2-yl]-ethyl}-methyl-carbamic acid tert-butyl ester
Functional Group Variations in Carbamate Derivatives
Compound C : N-[4-[3-[N-[2-[3-(N-Hydroxycarbamoyl)isoxazol-5-yl]ethyl]carbamoyl]isoxazol-5-yl]phenyl]carbamic Acid tert-Butyl Ester
- Key Features : Isoxazole rings with hydroxycarbamoyl and phenyl-Boc substituents.
- Synthesis : 24.5% yield via HPLC purification; 97% purity confirmed by HRMS-FAB .
- Comparison : The isoxazole core (vs. oxadiazole) and hydroxycarbamoyl group enhance hydrogen-bonding capacity, which may influence target binding (e.g., HDAC6 inhibition) but reduce stability under basic conditions .
Compound D : (3-Bromoisoxazol-5-ylmethyl)carbamic acid tert-butyl ester (CAS: 154016-57-6)
- Key Features : Brominated isoxazole with a Boc-protected methylamine.
- Comparison: The bromine atom offers a site for cross-coupling reactions (e.g., Suzuki), a feature absent in the target compound.
Physicochemical and Reactivity Profiles
| Property | Target Compound | Compound A | Compound C |
|---|---|---|---|
| Solubility | Moderate (polar aprotic solvents) | Low (hydrophobic phenyl) | High (hydroxycarbamoyl) |
| Stability | Stable to bases, labile to TFA | Stable to acids | Labile to bases |
| Functional Handles | Boc-protected amines | Bromine (none) | Hydroxycarbamoyl |
The target compound’s Boc groups provide orthogonal protection, enabling sequential deprotection for conjugation—advantageous in bioconjugation compared to Compounds A and C .
Biological Activity
The compound {2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on available research.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a tert-butoxycarbonyl (Boc) group, which is significant for its stability and reactivity in biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The Boc protection is crucial for enhancing the solubility and stability of the amine during synthesis.
Antiviral Activity
Research indicates that compounds similar to {2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester exhibit antiviral properties. For instance, studies have shown that related oxadiazole derivatives can inhibit influenza virus neuraminidase activity. The effectiveness of these compounds is often quantified using cytopathogenic effect reduction assays, where the 50% effective concentration (EC50) is determined through regression analysis of absorbance data from treated cell cultures .
Cytotoxicity Studies
Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. The MTT assay is commonly employed to determine cell viability following treatment with various concentrations of the compound. Results typically indicate that at lower concentrations, these compounds do not exhibit significant cytotoxic effects on mammalian cell lines .
The mechanism by which oxadiazole derivatives exert their biological effects often involves interaction with specific cellular pathways or targets. For example, some studies suggest that these compounds may modulate inflammatory responses or interfere with viral replication mechanisms .
Case Studies
Q & A
Basic Research Question
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks in solid-state structures, as shown in studies of tert-butyl carbamate derivatives .
- NMR spectroscopy : ¹H/¹³C NMR confirms tert-butyl group integrity (δ ~1.2-1.4 ppm for C(CH₃)₃) and oxadiazole proton environments.
- HPLC-MS : Validates purity (>95%) and detects hydrolytic byproducts (e.g., free amines or carboxylic acids).
How can reaction conditions be optimized to improve yield while preserving acid-sensitive functional groups?
Advanced Research Question
- Catalytic acid use : Minimize acid concentration (e.g., 0.1–1 mol% H₂SO₄) to reduce tert-butyl group hydrolysis .
- Low-temperature protocols : Perform reactions at 0–5°C to stabilize oxadiazole intermediates.
- Protection strategies : Temporarily mask reactive sites (e.g., amines) with orthogonal protecting groups during synthesis .
What strategies resolve contradictions in spectroscopic data during derivative characterization?
Advanced Research Question
- Cross-validation : Combine 2D NMR (COSY, HSQC) with IR spectroscopy to distinguish oxadiazole C=N (1650–1600 cm⁻¹) from carbamate C=O (1700–1750 cm⁻¹) .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm regioisomer assignments.
- Single-crystal analysis : Resolve ambiguities in substituent positioning via X-ray diffraction .
What are the key safety considerations for handling and storing this compound?
Basic Research Question
- Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent hydrolysis .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Electrostatic discharge risks require grounded equipment .
- Waste disposal : Neutralize acidic byproducts before disposal and segregate organic waste for professional treatment .
How can diastereoselective synthesis approaches be applied to derivatives of this compound?
Advanced Research Question
- Chiral catalysts : Employ asymmetric Mannich reactions with organocatalysts (e.g., proline derivatives) to control stereochemistry at β-amino carbonyl sites .
- Dynamic kinetic resolution : Utilize tert-butyl carbamate’s steric bulk to bias transition states in oxadiazole-forming reactions.
- Chromatographic separation : Use chiral HPLC or SFC to isolate enantiomers post-synthesis .
What common side reactions occur during synthesis, and how are they mitigated?
Basic Research Question
- tert-Butyl group hydrolysis : Avoid prolonged exposure to moisture; use anhydrous solvents and molecular sieves .
- Oxadiazole ring degradation : Replace strong acids (HCl) with milder alternatives (e.g., acetic acid) during cyclization.
- Byproduct formation : Monitor reactions via TLC and quench intermediates promptly to prevent over-functionalization.
How does hydrogen bonding influence the solid-state structure and physicochemical properties?
Advanced Research Question
- Crystal packing : Hydrogen bonds between oxadiazole N atoms and carbamate O atoms stabilize layered structures, as seen in tert-butyl carbamate derivatives .
- Solubility : Strong intermolecular H-bonding reduces solubility in non-polar solvents; co-solvents (DMSO:THF) improve dissolution.
- Thermal stability : Crystallinity from H-bond networks increases melting points (e.g., >150°C), requiring controlled heating during processing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
